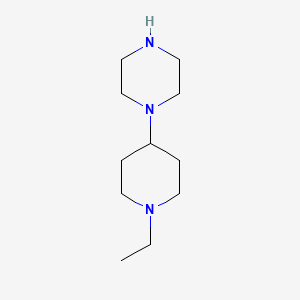

1-(1-Ethylpiperidin-4-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethylpiperidin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-2-13-7-3-11(4-8-13)14-9-5-12-6-10-14/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUHIQUTDDNVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592772 | |

| Record name | 1-(1-Ethylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686298-05-5 | |

| Record name | 1-(1-Ethylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1-Ethylpiperidin-4-yl)piperazine chemical properties

An In-Depth Technical Guide to 1-(1-Ethylpiperidin-4-yl)piperazine: Properties, Synthesis, and Analysis

Introduction

This compound is a disubstituted piperidine-piperazine derivative. This class of compounds, characterized by the linkage of two distinct saturated nitrogen-containing heterocycles, represents a significant scaffold in medicinal chemistry. The piperidine and piperazine moieties are prevalent in a vast number of biologically active molecules and approved pharmaceuticals, valued for their ability to influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability, as well as for their role as versatile scaffolds for interacting with biological targets.[1][2] Derivatives of piperidinyl-piperazine have been investigated for a range of therapeutic applications, including as modulators of cannabinoid receptors (CB1), 5-HT1A receptor antagonists, and potential antiviral agents.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. Given the limited publicly available experimental data for this specific molecule, this guide leverages data from its closest structural analog, 1-(1-methylpiperidin-4-yl)piperazine , to provide reasoned estimations of its properties, alongside established synthetic and analytical methodologies applicable to this class of compounds. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis, evaluation, or application of novel heterocyclic compounds.

Physicochemical and Computed Properties

Direct experimental data for this compound is not widely published. Therefore, the properties of its close structural analog, 1-(1-methylpiperidin-4-yl)piperazine (CAS: 23995-88-2), are presented below as a reliable reference point.[3][4] The primary difference is the substitution of a methyl group with an ethyl group on the piperidine nitrogen, which is expected to slightly increase the molecular weight, lipophilicity (XLogP), and boiling point, while minimally affecting other parameters.

| Property | Value (for this compound) | Value (for 1-(1-methylpiperidin-4-yl)piperazine) | Data Source |

| IUPAC Name | This compound | 1-(1-Methylpiperidin-4-yl)piperazine | - |

| CAS Number | 686298-05-5 | 23995-88-2 | [4][5] |

| Molecular Formula | C₁₁H₂₃N₃ | C₁₀H₂₁N₃ | [4][5] |

| Molecular Weight | 197.32 g/mol | 183.29 g/mol | [4][5] |

| Appearance | Estimated: Colorless to Light Yellow Liquid | Colorless to Light Yellow Clear Liquid | [3] |

| Boiling Point | Estimated: >110 °C / 0.1 mmHg | 110 °C / 0.1 mmHg | [3] |

| Flash Point | Estimated: >113 °C | 113 °C | [3] |

| Specific Gravity | Estimated: ~0.98-1.0 | 0.99 (20/20 °C) | [3] |

| Computed XLogP3 | Estimated: ~0.6-0.8 | 0.2 | [4] |

| Hydrogen Bond Donor Count | 1 | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | 3 | [4] |

| Rotatable Bond Count | 2 | 1 | [4][5] |

| Topological Polar Surface Area | 18.5 Ų | 18.5 Ų | [4][5] |

Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic routes. The two most logical and industrially scalable methods are reductive amination and direct N-alkylation.

Method 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry, valued for its efficiency and broad applicability.[6] This approach involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the target molecule, this involves the reaction of 1-ethylpiperidin-4-one with piperazine .

Causality of Experimental Choices:

-

Reagents : 1-ethylpiperidin-4-one is the key starting material containing the desired N-ethylpiperidine core. Piperazine is used in excess to favor the mono-substituted product and minimize the formation of the dialkylated byproduct where two piperidone molecules react with one piperazine.

-

Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations.[7] It is less sensitive to moisture than other hydrides like sodium cyanoborohydride (NaBH₃CN) and can be used in acidic conditions, which helps to catalyze imine formation.

-

Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants.[7]

-

Catalyst : A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.[7]

Experimental Protocol:

-

To a stirred solution of piperazine (2.0 equivalents) in dichloromethane (DCM, 10 volumes), add 1-ethylpiperidin-4-one (1.0 equivalent).

-

Add glacial acetic acid (0.1 equivalents) to the mixture and stir at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 15-20 minutes, controlling any exotherm.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or alumina, or by vacuum distillation to yield pure this compound.

Method 2: N-Alkylation of a Precursor

An alternative route involves the direct ethylation of the secondary amine on the piperidine ring of a suitable precursor. This method is straightforward but requires careful control to prevent over-alkylation. The logical precursor for this synthesis is 1-(piperidin-4-yl)piperazine (CAS: 142013-66-9).[8]

Causality of Experimental Choices:

-

Precursor : 1-(Piperidin-4-yl)piperazine provides the core structure. Its piperidine nitrogen is a secondary amine, which is typically more nucleophilic than the piperazine nitrogens (one of which is secondary, the other tertiary), but steric hindrance can influence reactivity. To ensure selective ethylation on the piperidine nitrogen, the more reactive secondary amine of the piperazine ring must first be protected. A common protecting group is the tert-butyloxycarbonyl (Boc) group.

-

Alkylating Agent : Ethyl iodide or ethyl bromide are common and effective electrophiles for N-alkylation.[9]

-

Base : A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to scavenge the acid (HI or HBr) generated during the reaction, driving the equilibrium towards the product.

-

Deprotection : Following successful N-ethylation, the Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Experimental Protocol:

-

Protection : React 1-(piperidin-4-yl)piperazine with di-tert-butyl dicarbonate (Boc₂O) to selectively protect the less hindered secondary amine of the piperazine ring, yielding 4-(piperidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester.

-

Alkylation : Dissolve the Boc-protected precursor (1.0 equivalent) in a polar aprotic solvent like acetonitrile or DMF. Add a base such as potassium carbonate (2.0 equivalents) and ethyl iodide (1.2 equivalents).

-

Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling, filter off the inorganic salts and concentrate the filtrate. Purify the crude product by chromatography to obtain Boc-protected this compound.

-

Deprotection : Dissolve the purified intermediate in a suitable solvent like DCM and treat with an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-4 hours.

-

Concentrate the mixture under reduced pressure, then neutralize with a base (e.g., aqueous NaOH or NaHCO₃) and extract the product into an organic solvent.

-

Dry, concentrate, and purify the final product as described in Method 1.

Analytical Characterization

A suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized this compound.

Chromatographic Methods

-

Gas Chromatography (GC) : Due to its volatility, GC is a suitable method for assessing the purity of the final product. A method similar to that developed for other simple piperazines can be employed, typically using a mid-polarity column (like a DB-17) with a flame ionization detector (FID).[10]

-

High-Performance Liquid Chromatography (HPLC) : Since the molecule lacks a strong chromophore, UV detection in HPLC can be challenging.[11] Derivatization with a UV-active agent may be necessary for sensitive quantification.[11] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used. Mass spectrometry (LC-MS) is the preferred method for monitoring reactions and confirming the molecular weight.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to be complex due to overlapping signals from the two heterocyclic rings. Key diagnostic signals would include a triplet corresponding to the methyl protons (~1.1 ppm) and a quartet for the methylene protons (~2.4 ppm) of the N-ethyl group. The protons on the piperidine and piperazine rings would appear as a series of multiplets in the ~2.3-3.2 ppm region.

-

¹³C NMR : The carbon spectrum will confirm the presence of 11 distinct carbon signals (unless there is accidental equivalence). The ethyl group carbons would appear at approximately 12 ppm (CH₃) and 52 ppm (CH₂). The remaining signals for the piperidine and piperazine rings would be found in the 45-65 ppm range.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode would readily show the protonated molecular ion [M+H]⁺ at m/z 198.3. The fragmentation pattern would likely involve the cleavage of the C-N bond between the two rings.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by C-H stretching vibrations (~2800-3000 cm⁻¹) and C-N stretching. A key feature would be the N-H stretching vibration from the secondary amine on the piperazine ring, appearing as a moderate band around 3300 cm⁻¹.

Reactivity and Stability

Reactivity

The reactivity of this compound is governed by the nucleophilicity of its nitrogen atoms.

-

Secondary Amine (Piperazine) : The N-H group on the piperazine ring is the most reactive site for electrophilic attack. It will readily undergo reactions such as acylation (with acyl chlorides or anhydrides), alkylation (with alkyl halides), sulfonylation (with sulfonyl chlorides), and Michael additions .[6]

-

Tertiary Amines (Piperidine and Piperazine) : The two tertiary amines are basic and can be protonated to form salts. They are generally less nucleophilic than the secondary amine due to steric hindrance. They can, however, be oxidized or, under forcing conditions with highly reactive electrophiles like methyl iodide, undergo quaternization to form quaternary ammonium salts.

Stability and Storage

Like many amines, this compound is expected to be sensitive to air and carbon dioxide. It is a base and will react with CO₂ from the atmosphere to form carbamates. Studies on other synthetic piperazines have shown that they can be unstable over long periods, especially at room temperature. Phenyl piperazines, in particular, have shown degradation over time, while benzyl piperazines are more stable.

For optimal stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3] Refrigeration (2-8 °C) is recommended for long-term storage to minimize degradation.[3] It should be kept away from strong oxidizing agents and strong acids.

Potential Applications and Significance

The 1-(piperidin-4-yl)piperazine scaffold is a privileged structure in drug discovery. The ethyl group on the piperidine nitrogen modulates the compound's basicity and lipophilicity compared to its methyl or unsubstituted analogs. This fine-tuning can be critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its interaction with a specific biological target.

Derivatives of this core structure have been explored in various therapeutic areas, demonstrating the scaffold's utility:

-

Central Nervous System (CNS) Disorders : Many piperazine-piperidine compounds interact with CNS targets like serotonin and dopamine receptors.

-

Antiviral Activity : The scaffold has been investigated for the treatment of viral infections such as Hepatitis C Virus (HCV).

-

Metabolic Disorders : Certain derivatives have been patented as CB1 receptor modulators for treating metabolic syndromes.

The title compound serves as a valuable building block for creating libraries of more complex molecules for screening and lead optimization in drug discovery programs. Its specific physicochemical properties make it an attractive intermediate for developing novel therapeutics.

References

-

Wikipedia. Piperazine. [Link]

-

PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]

-

PubChem. 1-(Piperidin-4-yl)piperazine. [Link]

- Google Patents.

-

Organic Syntheses. Piperidine, 1-ethyl-. [Link]

-

NIH. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. [Link]

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]

-

Journal of Applicable Chemistry. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

- Google Patents.

-

ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

-

NIH. Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)acetyl]piperazine-1-carboxylate. [Link]

-

PubMed. Stability of Synthetic Piperazines in Human Whole Blood. [Link]

-

ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]

- 3. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(1-Ethylpiperidin-4-yl)piperazine Hydrochloride (CAS No. 435341-92-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-Ethylpiperidin-4-yl)piperazine, focusing on its hydrochloride salt (CAS No. 435341-92-7). This document delves into the compound's chemical identity, physicochemical properties, probable synthetic routes, and potential applications in pharmaceutical research, particularly in the realm of central nervous system (CNS) drug discovery. By synthesizing available data with established principles of medicinal chemistry and organic synthesis, this guide aims to serve as a valuable resource for professionals in the field.

Introduction: Unveiling a Scaffold of Therapeutic Potential

The piperazine ring is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceuticals. Its prevalence is attributed to its versatile physicochemical properties, including its ability to modulate aqueous solubility and its capacity to serve as a scaffold for orienting pharmacophoric elements for optimal target engagement. The conjoined piperidine-piperazine scaffold, as seen in this compound, presents a compelling framework for the design of novel therapeutics. This guide will explore the technical nuances of this specific molecule, offering insights into its synthesis, characterization, and potential pharmacological relevance.

Chemical and Physical Properties

This compound hydrochloride is a solid compound at room temperature.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, a desirable characteristic for biological testing and formulation studies.[2]

| Property | Value | Source |

| CAS Number | 435341-92-7 | [1] |

| Molecular Formula | C₁₁H₂₄ClN₃ | [1] |

| Molecular Weight | 233.78 g/mol | [1] |

| Form | Solid | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Purity | ≥97% (commercially available) | [1] |

| SMILES | CCN1CCN(C2CCNCC2)CC1.[H]Cl | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is highly applicable for the synthesis of secondary and tertiary amines.[3][4] This approach avoids the common issue of over-alkylation often encountered with direct alkylation methods.[3] The proposed synthesis involves two key steps:

-

Imine/Enamine Formation: The reaction is initiated by the condensation of a primary or secondary amine with a ketone or aldehyde to form an imine or enamine intermediate.

-

Reduction: The intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanobohydride (NaBH₃CN) being common choices due to their selectivity and mild reaction conditions.[3]

A likely synthetic strategy for this compound would involve the reductive amination of 1-(piperidin-4-yl)piperazine with acetaldehyde.

Caption: Proposed synthesis of this compound via reductive amination.

Step-by-Step Experimental Protocol (Proposed)

Materials:

-

1-(Piperidin-4-yl)piperazine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (e.g., 2M in diethyl ether)

-

Diethyl ether

Procedure:

-

To a solution of 1-(piperidin-4-yl)piperazine (1 equivalent) in anhydrous dichloromethane, add acetaldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

For the preparation of the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

-

Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization Techniques

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the presence of the ethyl, piperidine, and piperazine moieties and their connectivity.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will determine the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure. The protonated molecule [M+H]⁺ would be expected.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as C-H and C-N stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound.

Potential Applications and Mechanism of Action

The structural features of this compound suggest its potential as a valuable building block in the development of novel therapeutic agents, particularly those targeting the central nervous system.

Role in CNS Drug Discovery

Piperazine and piperidine moieties are prevalent in a wide range of CNS-active drugs.[5][6] They are known to interact with various neurotransmitter receptors and transporters. The combination of these two heterocyclic rings in one molecule provides a scaffold that can be further functionalized to achieve desired pharmacological profiles.

-

Serotonin and Dopamine Receptor Modulation: The piperazine moiety is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors, which are implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.[6]

-

Sigma Receptor Ligands: Piperidine and piperazine derivatives have also been identified as potent ligands for sigma receptors (σ₁ and σ₂), which are involved in a variety of cellular functions and are considered therapeutic targets for neurodegenerative diseases and psychiatric disorders.[5][7]

Caption: Potential CNS targets for derivatives of this compound.

Antiviral Potential

A patent application has disclosed the use of piperidin-4-ylpiperazine compounds for the treatment of Hepatitis C virus (HCV) infection.[8] While the specific mechanism of action was not detailed in the provided information, this suggests that this class of compounds may interfere with viral replication or entry processes. Further research would be necessary to elucidate the precise antiviral mechanism.

Safety and Handling

Detailed safety information for this compound hydrochloride is available from suppliers.[1] As a general precaution when handling chemical compounds:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) for specific handling and emergency procedures.

Conclusion

This compound hydrochloride is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods like reductive amination. The presence of the piperidine-piperazine scaffold makes it an attractive starting point for the development of novel ligands for various CNS targets, including serotonin, dopamine, and sigma receptors. Furthermore, its potential antiviral activity warrants further investigation. This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire future research and development endeavors.

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

- Piperidin-4-ylpiperazine compounds for the treatment of hcv infection. (n.d.). Google Patents.

-

1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

CAS Patents. (n.d.). CAS. Retrieved January 23, 2026, from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). Journal of Applicable Chemistry. Retrieved January 23, 2026, from [Link]

-

Synthesis of N-Substituted piperidines from piperidone. (2015, October 9). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? (2013, June 10). ResearchGate. Retrieved January 23, 2026, from [Link]

-

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. (n.d.). SpectraBase. Retrieved January 23, 2026, from [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). HAL Open Science. Retrieved January 23, 2026, from [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.

-

21.6: Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 23, 2026, from [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). Journal of Chinese Mass Spectrometry Society. Retrieved January 23, 2026, from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). CORE. Retrieved January 23, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 1-(1-Ethylpiperidin-4-yl)piperazine for Advanced Research

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical compound 1-(1-Ethylpiperidin-4-yl)piperazine. It details the molecule's core physicochemical properties, synthesis protocols, and potential applications, grounded in established scientific principles and methodologies.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a piperazine ring linked to an N-ethylated piperidine ring. A precise understanding of its molecular formula and weight is foundational for all quantitative applications, including stoichiometry in synthesis, preparation of analytical standards, and interpretation of mass spectrometry data.

Molecular Formula and Weight

The empirical formula for this compound has been determined to be C₁₁H₂₃N₃ . Based on this composition, the calculated molecular weight is 197.32 g/mol [1].

Table 1: Summary of Physicochemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₂₃N₃ |

| Molecular Weight | 197.32 g/mol [1] |

| CAS Number | 202991-77-3[1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is commonly achieved via reductive amination. This powerful and widely used transformation in medicinal chemistry allows for the formation of carbon-nitrogen bonds. The choice of this method is predicated on the availability of the starting materials, 1-ethyl-4-piperidone and piperazine, and the typically high efficiency and selectivity of the reaction.

The underlying mechanism involves the initial formation of a hemiaminal intermediate from the reaction between the ketone (1-ethyl-4-piperidone) and the secondary amine (piperazine). This is followed by dehydration to form an iminium ion, which is then reduced in situ by a hydride-donating reagent to yield the final tertiary amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice due to its mild nature and tolerance of a wide range of functional groups, which minimizes side reactions.

Experimental Workflow: Reductive Amination

The logical flow of the synthesis, from starting materials to final characterization, is depicted below. This workflow ensures a systematic progression, with checkpoints for reaction monitoring and purification to guarantee the integrity of the final compound.

Caption: Logical workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system. Each step is critical for achieving high purity and yield.

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 1-ethyl-4-piperidone (1.0 eq) and piperazine (1.2 eq) in anhydrous dichloromethane (DCM). The use of an inert atmosphere is crucial to prevent the introduction of atmospheric moisture, which can hydrolyze the reducing agent.

-

Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours. This allows for the equilibrium formation of the key iminium ion intermediate.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The low temperature controls the exothermic reaction and improves selectivity.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Reaction completion should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. This neutralizes the acidic byproducts. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to yield the pure this compound.

Applications in Drug Discovery and Development

The piperidine and piperazine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] These heterocycles are often used to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.

Compounds containing the piperidin-4-ylpiperazine motif have been investigated for a range of biological activities, including as antagonists for various receptors and for the treatment of viral infections like HCV.[3] The specific compound, this compound, serves as a valuable building block or fragment for the synthesis of more complex molecules in drug discovery campaigns. Its structural features make it an attractive starting point for exploring new chemical space around known biological targets.

Conclusion

This guide has provided the core technical specifications for this compound, including its definitive molecular weight and formula. The detailed synthesis protocol, grounded in the mechanistic principles of reductive amination, offers a reliable method for its preparation. The prevalence of its core scaffolds in established pharmaceuticals underscores its potential utility for professionals engaged in the design and synthesis of novel therapeutic agents.

References

- Google Patents. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

Sources

- 1. 202991-77-3|1-Ethyl-4-(piperidin-4-yl)piperazine|BLD Pharm [bldpharm.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(1-Ethylpiperidin-4-yl)piperazine

Introduction

The piperazine moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities.[1] These compounds, particularly those with central nervous system (CNS) activity, often modulate monoamine neurotransmitter systems.[2] This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel compound, 1-(1-Ethylpiperidin-4-yl)piperazine. Due to the absence of direct studies on this specific molecule, this document will leverage structure-activity relationships of analogous compounds to propose a multi-faceted mechanism of action centered on key CNS receptors. We will further delineate a robust, multi-tiered experimental strategy to elucidate its precise pharmacological profile, providing field-proven insights for researchers and drug development professionals.

Chapter 1: The Piperazine Pharmacophore and a Multi-Target Hypothesis

The chemical structure of this compound, featuring both a piperazine and a piperidine ring, strongly suggests potential interactions with G protein-coupled receptors (GPCRs) that are central to neurotransmission.[3] Many centrally acting drugs containing the piperazine ring are known to interact with dopamine and serotonin receptors.[4][5] The presence of the ethyl group on the piperidine nitrogen and the linkage to the piperazine ring creates a unique topology that likely confers a distinct affinity and selectivity profile.

Based on the extensive pharmacology of structurally related arylpiperazines and piperazine-piperidine derivatives, we propose a primary hypothesis that This compound acts as a modulator of dopamine D2/D3 and serotonin 5-HT1A/5-HT2A receptors .[6][7] Such a profile is characteristic of atypical antipsychotics and some anxiolytic/antidepressant agents.[2] A secondary hypothesis is the potential for interaction with histamine H3 and/or sigma-1 receptors, which has been observed for other piperazine and piperidine derivatives.[8]

Chapter 2: A Phased Experimental Approach to Mechanistic Elucidation

To systematically investigate the proposed mechanism of action, a phased approach is recommended, beginning with in-vitro characterization and progressing to in-vivo validation.

Phase 1: In-Vitro Receptor Binding and Functional Profiling

The initial phase aims to identify the primary molecular targets of this compound and quantify its affinity and functional activity.

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[9][10] These assays measure the displacement of a radiolabeled ligand from its receptor by the unlabeled test compound.

Experimental Protocol: Radioligand Binding Assay [11]

-

Receptor Preparation: Prepare membrane homogenates from cells expressing the human recombinant receptors of interest (e.g., Dopamine D2, D3; Serotonin 5-HT1A, 5-HT2A).

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of this compound.

-

Incubation: Allow the reaction to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[12]

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data for this compound

| Receptor Target | Radioligand | Hypothetical Ki (nM) |

| Dopamine D2 | [3H]-Spiperone | 25 |

| Dopamine D3 | [3H]-GBR12935 | 15 |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 5 |

| Serotonin 5-HT2A | [3H]-Ketanserin | 50 |

| Histamine H3 | [3H]-Nα-Methylhistamine | > 1000 |

| Sigma-1 | [3H]-(+)-Pentazocine | > 1000 |

Once binding affinity is established, it is crucial to determine the functional consequence of this binding (i.e., whether the compound is an agonist, antagonist, or partial agonist). This can be achieved by measuring the modulation of second messenger pathways, such as cyclic AMP (cAMP) levels or calcium flux.[3]

Experimental Protocol: cAMP Functional Assay for Gi-Coupled Receptors (e.g., D2, 5-HT1A)

-

Cell Culture: Use a cell line expressing the receptor of interest and a reporter system (e.g., CRE-luciferase).

-

Compound Treatment: Treat the cells with a known agonist (e.g., quinpirole for D2) in the presence and absence of varying concentrations of this compound.

-

cAMP Measurement: After incubation, lyse the cells and measure the levels of cAMP using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: For antagonist activity, determine the IC50 value for the inhibition of the agonist response. For agonist activity, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

Hypothetical Functional Activity Data for this compound

| Receptor Target | Assay Type | Functional Activity | Hypothetical EC50/IC50 (nM) | Hypothetical Emax (%) |

| Dopamine D2 | cAMP | Antagonist | 30 | N/A |

| Dopamine D3 | cAMP | Partial Agonist | 20 | 40 |

| Serotonin 5-HT1A | cAMP | Full Agonist | 10 | 100 |

| Serotonin 5-HT2A | Calcium Flux | Antagonist | 60 | N/A |

Phase 2: In-Vitro Blood-Brain Barrier Permeability

For a CNS-active compound, the ability to cross the blood-brain barrier (BBB) is critical. In-vitro models, such as the transwell assay, provide an initial assessment of BBB permeability.[13][14][15]

Experimental Protocol: In-Vitro BBB Transwell Assay [14]

-

Cell Culture: Culture a monolayer of brain microvascular endothelial cells on a porous membrane in a transwell insert, separating an apical (blood side) and a basolateral (brain side) chamber.

-

Compound Addition: Add this compound to the apical chamber.

-

Sampling: At various time points, take samples from the basolateral chamber.

-

Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp).

Phase 3: In-Vivo Behavioral Pharmacology

In-vivo studies in animal models are essential to determine if the in-vitro activity translates to a therapeutic effect.[16] Based on the hypothesized D2/5-HT1A/5-HT2A receptor profile, models of psychosis and depression are appropriate.

Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating, a process that is deficient in schizophrenia.[17]

Experimental Protocol: Prepulse Inhibition in Rodents [18]

-

Acclimation: Acclimate the animals (rats or mice) to the startle chambers.

-

Drug Administration: Administer this compound or vehicle.

-

Disrupting Agent: Administer a dopamine agonist (e.g., apomorphine) to disrupt PPI.

-

Testing: Present a series of startle stimuli (pulse) alone or preceded by a weaker, non-startling stimulus (prepulse).

-

Measurement: Measure the startle response (whole-body flinch).

-

Data Analysis: Calculate the percentage of PPI and determine if the test compound reverses the deficit induced by the dopamine agonist.

Forced Swim Test (FST): This is a common screening test for antidepressant-like activity.

Experimental Protocol: Forced Swim Test in Mice

-

Drug Administration: Administer this compound or vehicle.

-

Test Session: Place the mice individually in a cylinder of water from which they cannot escape.

-

Observation: Record the duration of immobility during the last few minutes of the test.

-

Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

Chapter 3: Visualizing the Proposed Mechanism and Experimental Workflow

Signaling Pathway Diagram

Caption: Hypothesized interaction of the compound with key CNS receptors.

Experimental Workflow Diagram

Caption: A phased approach for elucidating the mechanism of action.

Conclusion

This technical guide outlines a scientifically rigorous and logically structured approach to defining the mechanism of action for this compound. By leveraging the known pharmacology of its core structural motifs, we have formulated a plausible multi-target hypothesis focusing on key dopamine and serotonin receptors. The detailed experimental protocols provide a clear roadmap for researchers to validate these hypotheses, ultimately leading to a comprehensive understanding of this novel compound's therapeutic potential. The self-validating nature of progressing from in-vitro binding and function to in-vivo behavioral models ensures a high degree of confidence in the final elucidated mechanism.

References

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

- Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-577.

- de Oliveira, R., de Freitas, R. M., & de Castro, M. S. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(2), 141–151.

- Sivandzade, F., & Cucullo, L. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of visualized experiments : JoVE, (170), 10.3791/62250.

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

- Bavadekar, S. A., et al. (2012). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.

- Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of medicinal chemistry, 31(10), 1968–1971.

- Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(12), 1836–1853.

- Pillai, A. K., & Vengalil, S. (2015). Animal models for the evaluation of antipsychotic agents. Indian journal of pharmacology, 47(3), 241–247.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Journal of Herbmed Pharmacology. (2022). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 11(1), 21-34.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- Borsini, F., Podhorna, J., & Lecci, A. (2002). Animal Models for the Study of Antidepressant Activity. Current protocols in pharmacology, Chapter 5, Unit 5.8.

-

ACNP. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. Retrieved from [Link]

- López-Rodríguez, M. L., et al. (1996). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 39(22), 4439-4450.

- PharmacologyOnLine. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 133-139.

- Al-Obaidi, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research, 9(2), 524-530.

- Geyer, M. A., & Ellenbroek, B. (2003). From antipsychotic to anti-schizophrenia drugs: role of animal models. Neuropsychopharmacology, 28(S1), S1-S6.

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429.

-

Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

- Stawska, W., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1385.

- Collins, G. T., et al. (2012). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 224(3), 423–434.

- Wesołowska, A., et al. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences, 24(13), 10738.

- Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10.

- Open Access Journals. (2024). The Ethics and Efficacy of Antidepressant Drug Testing on Animals.

-

Brain & Behavior Research Foundation. (2017, June 5). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Retrieved from [Link]

- Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European journal of pharmacology, 168(3), 387–392.

- Cryan, J. F., & Slattery, D. A. (2007). Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate. Behavioural pharmacology, 18(5-6), 371–392.

- Al-Ahmad, A. J., et al. (2021). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 13(10), 1647.

- Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(12), 1836-1853.

-

ResearchGate. (2018, May 4). Animal models for the evaluation of antipsychotic agents. Retrieved from [Link]

- Ciaffoni, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5849.

-

ResearchGate. (2025, October 15). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]

-

MD Biosciences. (2024, March 27). Biomarker Detection for CNS Conditions. Retrieved from [Link]

-

iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery. Retrieved from [Link]

-

Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

-

Circulation Research. (2024, June 20). G Protein-Coupled Receptors: A Century of Research and Discovery. Retrieved from [Link]

-

Molecular Devices. (n.d.). GPCRs - G Protein-Coupled Receptors. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPCR Signaling Assays [worldwide.promega.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. revvity.com [revvity.com]

- 13. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]

- 15. mdpi.com [mdpi.com]

- 16. iD3 Catalyst Unit | Development of an in vitro assay to evaluate higher brain functions for drug discovery [id3catalyst.jp]

- 17. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acnp.org [acnp.org]

An In-Depth Technical Guide to the Biological Activity of 1-(1-Ethylpiperidin-4-yl)piperazine Derivatives

Introduction: A Privileged Scaffold in Central Nervous System Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and favorable pharmacokinetic properties.[1] When coupled with a piperidine ring, as in the 1-(1-Ethylpiperidin-4-yl)piperazine scaffold, it forms a privileged structure frequently employed in the design of centrally acting therapeutics.[2][3] This unique combination of two heterocyclic amines provides a flexible yet constrained framework ideal for interacting with a variety of G-protein coupled receptors (GPCRs) within the central nervous system (CNS).

Derivatives built upon this core have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[2][4] Their therapeutic potential stems from the ability to modulate key neurotransmitter systems, primarily the dopaminergic and serotonergic pathways, which are deeply implicated in the pathophysiology of numerous neurological and psychiatric disorders.[3] This guide offers a comprehensive exploration of the synthesis, biological targets, structure-activity relationships (SAR), and experimental evaluation of this important class of compounds.

Core Chemical Structure and Physicochemical Properties

The foundational structure of this compound features a piperidine ring N-substituted with an ethyl group, which is in turn linked at its 4-position to a nitrogen atom of a piperazine ring.

Figure 1: Core Structure of this compound

The physicochemical properties of this scaffold are critical to its biological function:

-

Basicity: The two nitrogen atoms of the piperazine ring and the single nitrogen of the piperidine ring are basic centers. Their pKa values allow for protonation at physiological pH, which is often crucial for forming ionic interactions with acidic amino acid residues (e.g., Aspartic Acid) in receptor binding pockets.[5]

-

Conformation: Both the piperidine and piperazine rings typically adopt a stable chair conformation.[6] This defined three-dimensional geometry helps to orient substituents in precise spatial arrangements, facilitating specific interactions with biological targets.

-

Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The overall lipophilicity of the molecule, which can be finely tuned by modifying the substituents, is a key determinant of its ability to cross the blood-brain barrier and exert its effects in the CNS.[7] The ethyl group on the piperidine nitrogen contributes to the lipophilic character of the core structure.

Synthesis Strategies

The synthesis of this compound derivatives is typically achieved through multi-step sequences. A common and efficient strategy involves the reductive amination of N-ethyl-4-piperidone with a suitably substituted piperazine. This approach allows for the introduction of various substituents on the second nitrogen of the piperazine ring, enabling the creation of diverse chemical libraries for SAR studies.

General Synthetic Workflow

A representative synthesis begins with the coupling of a desired aryl halide with piperazine, often via a Buchwald-Hartwig amination, to form the N-arylpiperazine intermediate.[8] This intermediate is then reacted with N-ethyl-4-piperidone under reductive amination conditions to yield the final product.

Caption: General workflow for the synthesis of target derivatives.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine

This protocol describes a two-step synthesis as a representative example.

Step 1: Synthesis of 1-(4-Fluorophenyl)piperazine

-

To a solution of 1-bromo-4-fluorobenzene (1.0 eq) and piperazine (1.5 eq) in dioxane, add sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and RuPhos (0.02 eq).[8]

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 100°C for 1-2 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield 1-(4-fluorophenyl)piperazine.

Step 2: Reductive Amination

-

Dissolve 1-(4-fluorophenyl)piperazine (1.0 eq) and N-ethyl-4-piperidone (1.1 eq) in 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture at room temperature.

-

Stir the reaction at room temperature for 12-24 hours until the starting materials are consumed (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the final product, 1-(4-fluorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine.

Key Biological Targets and Mechanisms of Action

The therapeutic effects of this compound derivatives are primarily mediated through their interaction with monoamine GPCRs.

Dopamine D₂ and D₄ Receptors

Antagonism at dopamine D₂ receptors is a hallmark of typical and atypical antipsychotic drugs.[9] By blocking the action of dopamine in the mesolimbic pathway, these compounds can alleviate the positive symptoms of schizophrenia. Several derivatives of the this compound scaffold have been identified as potent D₂/D₄ receptor antagonists.[10][11] The D₄ receptor, in particular, is a target of interest for cognitive enhancement and the treatment of substance abuse.[12]

Caption: Antagonism of the Dopamine D₂ receptor signaling pathway.

Serotonin (5-HT) Receptors

Interactions with various serotonin receptor subtypes are crucial for the antidepressant and anxiolytic properties of many CNS drugs. The piperazine moiety is a well-known pharmacophore for 5-HT receptors. Derivatives can act as agonists, partial agonists, or antagonists at different 5-HT subtypes, leading to a complex and potentially beneficial pharmacological profile for treating mood disorders.

Sigma (σ) Receptors

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein that modulates several neurotransmitter systems, including the dopaminergic and glutamatergic systems.[13] It is implicated in a range of conditions from neuropathic pain to neurodegenerative diseases.[5] The piperidine/piperazine scaffold has been shown to produce potent σ₁ receptor ligands, suggesting another avenue for the therapeutic application of these derivatives.[13][14]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For this compound derivatives, SAR studies have provided key insights into optimizing receptor affinity and selectivity.[3][15]

-

N-Piperazine Substituent (Ar): This is the most common point of modification. The nature of the aromatic or heteroaromatic ring (Ar) attached to the N4 position of the piperazine ring profoundly influences receptor selectivity and potency.

-

Electron-withdrawing or electron-donating groups on an aryl ring can modulate affinity for dopamine and serotonin receptors.

-

Bulky substituents can enhance affinity by occupying hydrophobic pockets within the receptor.[16]

-

-

Piperidine Ring: The piperidine moiety is a critical structural element, particularly for activity at the σ₁ receptor.[13][14] The N-ethyl group is generally well-tolerated and contributes to the optimal lipophilicity for CNS penetration.

-

Linker: While the core structure involves a direct link between the two rings, introducing a linker (e.g., an alkyl chain) between the piperidine and piperazine moieties can alter the distance between key pharmacophoric features and impact receptor binding.

Caption: Key regions for structure-activity relationship (SAR) studies.

Data Presentation: Biological Activity Profile

The following table presents hypothetical but representative biological data for a series of derivatives, illustrating the impact of modifying the N-piperazine substituent.

| Compound ID | Ar-Group (Substituent) | D₂ Receptor Kᵢ (nM) | D₄ Receptor Kᵢ (nM) | σ₁ Receptor Kᵢ (nM) |

| VS-01 | Phenyl | 45 | 80 | 150 |

| VS-02 | 4-Fluorophenyl | 25 | 55 | 95 |

| VS-03 | 2-Methoxyphenyl | 30 | 120 | 45 |

| VS-04 | 3-Chlorophenyl | 15 | 35 | 210 |

| VS-05 | Naphthyl | 50 | 90 | 25 |

Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.

This data illustrates how subtle changes to the aryl substituent can shift the selectivity profile. For instance, the 2-methoxyphenyl group (VS-03) and the naphthyl group (VS-05) appear to enhance affinity for the σ₁ receptor, whereas the 3-chlorophenyl group (VS-04) favors the dopamine receptors.

Experimental Protocols for Biological Evaluation

To determine the biological activity of newly synthesized compounds, a series of standardized in vitro assays are essential.

Workflow for In Vitro Pharmacological Profiling

Caption: Standard workflow for evaluating new chemical entities.

Protocol 1: Dopamine D₂ Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the D₂ receptor by measuring its ability to displace a known radiolabeled ligand.

-

Membrane Preparation: Use cell membranes from a stable cell line expressing the human dopamine D₂ receptor (e.g., HEK293 or CHO cells).[9] Thaw frozen membrane pellets on ice and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4). Homogenize and determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) at a concentration near its Kₑ value, and various concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

Nonspecific Binding: To a set of wells, add a high concentration of a known unlabeled D₂ antagonist (e.g., 10 µM haloperidol) to determine nonspecific binding.

-

Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the nonspecific binding CPM from the total binding CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: β-Arrestin Recruitment Functional Assay (Antagonist Mode)

This assay determines if a compound acts as an antagonist by measuring its ability to block agonist-induced recruitment of β-arrestin to the receptor, a key step in GPCR desensitization.[17]

-

Cell Culture: Use a cell line engineered to express the target receptor (e.g., D₄) and a β-arrestin fusion protein (e.g., with a reporter enzyme like β-galactosidase). Seed the cells in a 96-well plate and incubate overnight.[17]

-

Compound Addition: Add varying concentrations of the test compound to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow the compound to bind to the receptors.

-

Agonist Challenge: Add a known agonist for the receptor (e.g., dopamine) at a concentration that elicits a submaximal response (EC₈₀).[17]

-

Incubation: Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment.[17]

-

Detection: Add the detection reagent for the reporter enzyme. Incubate at room temperature in the dark for 60-80 minutes.

-

Measurement: Read the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Plot the signal against the logarithm of the test compound concentration. The data will show a dose-dependent inhibition of the agonist-induced signal. Use non-linear regression to fit the data and determine the IC₅₀ value, which represents the antagonist potency of the compound.

Conclusion and Future Directions

The this compound scaffold is a highly validated and fruitful starting point for the design of novel CNS-active agents. Its derivatives have demonstrated significant potential as modulators of key neurotransmitter systems, particularly as antagonists of dopamine D₂ and D₄ receptors and ligands for sigma-1 receptors. The synthetic tractability of the scaffold allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

-

Improving Subtype Selectivity: Designing derivatives with higher selectivity for specific dopamine or serotonin receptor subtypes to minimize off-target effects.

-

Polypharmacology: Intentionally designing compounds that interact with multiple targets (e.g., D₂ and σ₁) to achieve synergistic therapeutic effects for complex disorders like schizophrenia or neurodegenerative diseases.

-

In Vivo Efficacy: Moving promising lead compounds from in vitro characterization into animal models of disease to validate their therapeutic potential and assess their pharmacokinetic and safety profiles.[12]

By leveraging the established knowledge base and applying modern drug discovery techniques, the this compound class of compounds will undoubtedly continue to be a source of new and improved therapies for a range of challenging neurological disorders.[18]

References

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved January 23, 2026, from [Link]

-

Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 148-164. Retrieved January 23, 2026, from [Link]

-

Singh, K., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Various Authors. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library. Retrieved January 23, 2026, from [Link]

-

Butini, S., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters, 6(5), 553-558. Retrieved January 23, 2026, from [Link]

-

Various Authors. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. Retrieved January 23, 2026, from [Link]

-

Savić, M. M., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(11), 3374. Retrieved January 23, 2026, from [Link]

-

Yılmaz, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Laggner, C., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Retrieved January 23, 2026, from [Link]

-

Wenzel, B., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 23(23), 15309. Retrieved January 23, 2026, from [Link]

-

Podlewska, S., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. Retrieved January 23, 2026, from [Link]

-

Pérez-Alvarez, V. M., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Retrieved January 23, 2026, from [Link]

-

Sibley, D. R., et al. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters, 5(11), 1218-1222. Retrieved January 23, 2026, from [Link]

-

Ponten, H., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(18), 6784-6797. Retrieved January 23, 2026, from [Link]

-

Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. Retrieved January 23, 2026, from [Link]

-

Lee, J. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience, 18. Retrieved January 23, 2026, from [Link]

-

Sharma, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Retrieved January 23, 2026, from [Link]

-

G. S., et al. (2014). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 14(11), 1353-1374. Retrieved January 23, 2026, from [Link]

-

Burstein, E. S., et al. (2005). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. Journal of Pharmacological and Toxicological Methods, 51(2), 145-153. Retrieved January 23, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Piperidine. Wikipedia. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]

- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

Review of 1-(1-Ethylpiperidin-4-yl)piperazine literature

An In-Depth Technical Guide to 1-(1-Ethylpiperidin-4-yl)piperazine: A Core Scaffold in Central Nervous System Drug Discovery

Abstract

The confluence of piperidine and piperazine rings within a single molecular entity creates a privileged scaffold with significant utility in medicinal chemistry. This guide provides a comprehensive technical review of this compound, a key chemical intermediate in the development of novel therapeutics targeting the central nervous system (CNS). We will explore its chemical identity, logical synthetic pathways with detailed experimental protocols, and the underlying pharmacological principles that make this core a cornerstone for designing ligands for crucial neurotransmitter systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Strategic Value of the Piperidinyl-Piperazine Moiety

In the landscape of CNS drug discovery, the piperazine and piperidine heterocycles are among the most frequently utilized scaffolds.[1][2] The piperazine ring, with its two basic nitrogen atoms, offers a handle for modulating physicochemical properties such as solubility and basicity, which are critical for oral bioavailability and crossing the blood-brain barrier.[1][2] Furthermore, it often serves as a versatile linker to orient pharmacophoric groups for optimal interaction with biological targets.[1] The piperidine motif is also a highly privileged structure in medicinal chemistry, known for its chemical stability and its ability to present substituents in well-defined three-dimensional orientations, enhancing target affinity and selectivity.[3]